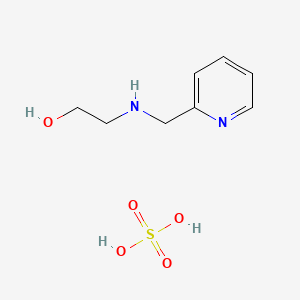
Ethanol, 2-((2-pyridinylmethyl)amino)-, sulfate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-((2-pyridinylmethyl)amino)-, sulfate (salt) is a chemical compound with the molecular formula C8H12N2O. . This compound is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an ethanolamine group, which consists of an ethanol molecule bonded to an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((2-pyridinylmethyl)amino)- typically involves the reaction of 2-pyridinecarboxaldehyde with ethanolamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of Ethanol, 2-((2-pyridinylmethyl)amino)- is scaled up using continuous flow reactors. These reactors allow for the efficient and controlled synthesis of the compound, ensuring consistent quality and high throughput. The use of continuous flow reactors also minimizes the risk of side reactions and reduces the overall production cost .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-((2-pyridinylmethyl)amino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the pyridine ring and the ethanolamine group, which provide multiple reactive sites for chemical transformations .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic or basic conditions, depending on the desired product.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Ethanol, 2-((2-pyridinylmethyl)amino)- can lead to the formation of pyridine carboxylic acids, while reduction reactions can yield various amine derivatives .
Scientific Research Applications
Ethanol, 2-((2-pyridinylmethyl)amino)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Ethanol, 2-((2-pyridinylmethyl)amino)- is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethanol, 2-((2-pyridinylmethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethanol, 2-((2-pyridinylmethyl)amino)- can be compared with other similar compounds, such as:
2-((2-Methyl-1-pyrrolidinyl)ethanol hydrochloride: This compound has a similar structure but contains a pyrrolidine ring instead of a pyridine ring.
2-((2-Amino-6-chlorophenyl)ethanol: This compound contains a chlorophenyl group instead of a pyridinyl group.
2-((3-Phenyl-3-pyrrolidinyl)ethanol: This compound contains a phenyl group and a pyrrolidine ring.
The uniqueness of Ethanol, 2-((2-pyridinylmethyl)amino)- lies in its specific combination of a pyridine ring and an ethanolamine group, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
71735-68-7 |
|---|---|
Molecular Formula |
C8H14N2O5S |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethylamino)ethanol;sulfuric acid |
InChI |
InChI=1S/C8H12N2O.H2O4S/c11-6-5-9-7-8-3-1-2-4-10-8;1-5(2,3)4/h1-4,9,11H,5-7H2;(H2,1,2,3,4) |
InChI Key |
XEWPOBCAZHRWCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCCO.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















